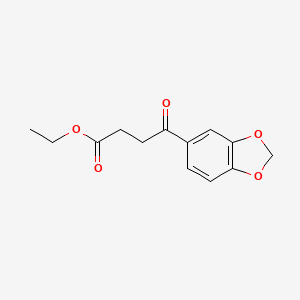
4-(3,4-メチレンジオキシフェニル)-4-オキソブタン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is an organic compound that features a methylenedioxyphenyl group attached to a butanoate ester
科学的研究の応用
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
Target of Action
Compounds with similar structures, such as 3,4-methylenedioxymethamphetamine (mdma), have been shown to interact with the serotonin, dopamine, and norepinephrine transporters .
Mode of Action
For instance, MDMA, a compound with a similar structure, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) .
Biochemical Pathways
Based on the known effects of similar compounds, it may influence the monoaminergic system, affecting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Result of Action
Similar compounds have been shown to have various effects, such as inducing apoptosis and causing cell cycle arrest .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate typically involves the esterification of 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
類似化合物との比較
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: This compound shares the methylenedioxyphenyl group but differs in its overall structure and reactivity.
Safrole: Another compound with a methylenedioxyphenyl group, commonly used as a precursor in organic synthesis.
Isosafrole: Similar to safrole, it is used in the synthesis of various organic compounds.
特性
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-16-13(15)6-4-10(14)9-3-5-11-12(7-9)18-8-17-11/h3,5,7H,2,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGZVFGRXNSGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274098 |
Source


|
| Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-25-1 |
Source


|
| Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl γ-oxo-1,3-benzodioxole-5-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
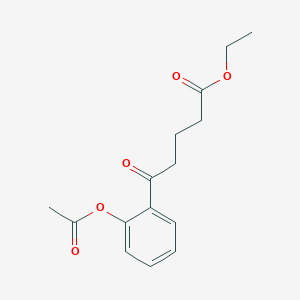
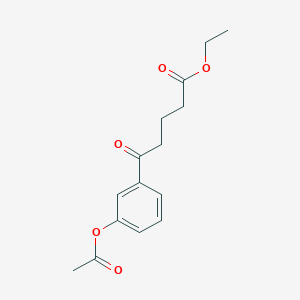
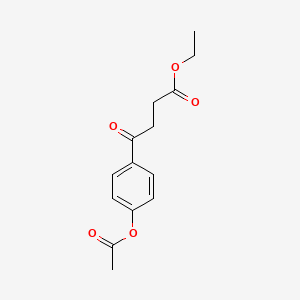
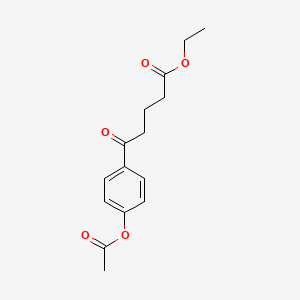
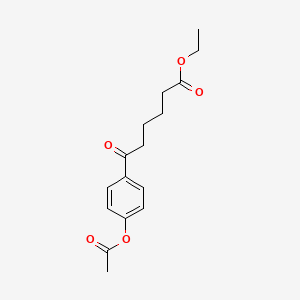
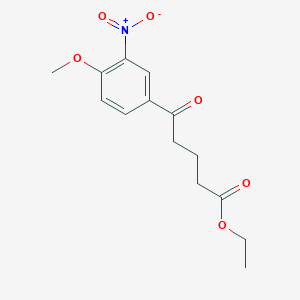
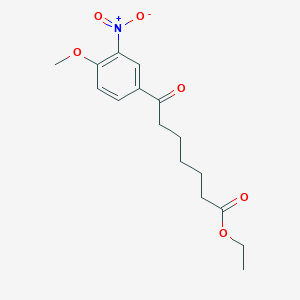
![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)
![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)
![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)
![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)
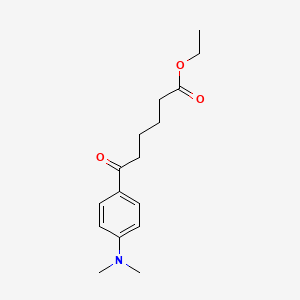
![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)
![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)
